molecular formula C39H55ClN6O5 B12804060 1H-1,2,4-Triazole-1-acetamide, N-(5-((4-(2,4-bis(1,1-dimethylpropyl)phenoxy)-1-oxobutyl)amino)-2-chlorophenyl)-alpha-(2,2-dimethyl-1-oxopropyl)-3-(4-morpholinyl)- CAS No. 60520-30-1

1H-1,2,4-Triazole-1-acetamide, N-(5-((4-(2,4-bis(1,1-dimethylpropyl)phenoxy)-1-oxobutyl)amino)-2-chlorophenyl)-alpha-(2,2-dimethyl-1-oxopropyl)-3-(4-morpholinyl)-

Cat. No.: B12804060
CAS No.: 60520-30-1
M. Wt: 723.3 g/mol
InChI Key: JOLWJJOUIJWCAH-UHFFFAOYSA-N
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Description

2- (2-Heptadec-8-enyl-2-imidazolin-1-yl)ethanol: , also known by its European Inventory of Existing Commercial Chemical Substances (EINECS) number 262-275-5, is a chemical compound with the molecular formula C22H42N2O. This compound is primarily used as a corrosion inhibitor and an acid-stable emulsifier .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2- (2-Heptadec-8-enyl-2-imidazolin-1-yl)ethanol is synthesized by heating oleic acid with 2- (2-aminoethylamino)ethanol (N- (2-hydroxyethyl)ethylenediamine) at temperatures up to 270°C. This reaction proceeds through the formation of an amide intermediate, followed by cyclization to form the imidazoline ring .

Industrial Production Methods: The industrial production of 2- (2-heptadec-8-enyl-2-imidazolin-1-yl)ethanol typically involves large-scale heating of the reactants in specialized reactors to ensure efficient water removal and high yield of the desired product .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, particularly at the nitrogen atoms in the imidazoline ring.

    Reduction: Reduction reactions can occur at the double bond in the heptadec-8-enyl chain.

    Substitution: The hydroxyl group in the ethanol moiety can participate in substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.

    Substitution: Reagents such as alkyl halides can be used for substitution reactions at the hydroxyl group.

Major Products Formed:

    Oxidation: Products include various oxidized derivatives of the imidazoline ring.

    Reduction: The major product is the fully saturated heptadecyl chain.

    Substitution: Substituted ethanol derivatives are formed.

Mechanism of Action

The primary mechanism of action of 2- (2-heptadec-8-enyl-2-imidazolin-1-yl)ethanol involves its ability to form a protective film on metal surfaces, thereby preventing corrosion. The imidazoline ring interacts with the metal surface, while the hydrophobic heptadecyl chain repels water and other corrosive agents .

Comparison with Similar Compounds

  • 1- (2-Hydroxyethyl)-2- (8-heptadecenyl)-2-imidazoline
  • 1- (2-Hydroxyethyl)-2-heptadecenylglyoxalidine
  • 1- (2-Hydroxyethyl)-2-n-heptadecenyl-2-imidazoline

Comparison: 2- (2-Heptadec-8-enyl-2-imidazolin-1-yl)ethanol is unique due to its specific molecular structure, which provides an optimal balance between hydrophilicity and hydrophobicity. This balance enhances its effectiveness as a corrosion inhibitor and emulsifier compared to its similar compounds.

Properties

CAS No.

60520-30-1

Molecular Formula

C39H55ClN6O5

Molecular Weight

723.3 g/mol

IUPAC Name

N-[5-[4-[2,4-bis(2-methylbutan-2-yl)phenoxy]butanoylamino]-2-chlorophenyl]-4,4-dimethyl-2-(3-morpholin-4-yl-1,2,4-triazol-1-yl)-3-oxopentanamide

InChI

InChI=1S/C39H55ClN6O5/c1-10-38(6,7)26-14-17-31(28(23-26)39(8,9)11-2)51-20-12-13-32(47)42-27-15-16-29(40)30(24-27)43-35(49)33(34(48)37(3,4)5)46-25-41-36(44-46)45-18-21-50-22-19-45/h14-17,23-25,33H,10-13,18-22H2,1-9H3,(H,42,47)(H,43,49)

InChI Key

JOLWJJOUIJWCAH-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C)C1=CC(=C(C=C1)OCCCC(=O)NC2=CC(=C(C=C2)Cl)NC(=O)C(C(=O)C(C)(C)C)N3C=NC(=N3)N4CCOCC4)C(C)(C)CC

Origin of Product

United States

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